REACTION_CXSMILES
|
[Cu][C:2]#[N:3].CN1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10].O.C(O[CH2:16][CH3:17])(=O)C>>[O:10]=[C:6]1[CH2:17][CH2:16][C:9]2[CH:9]=[C:8]([C:2]#[N:3])[CH:7]=[CH:6][C:8]=2[CH2:7]1
|
Name
|
copper(I) cyanide
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
6-bromo-2-tetraline
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
Allowed reaction mixture to stir at room temperature over the weekend
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Transferred reaction mixture to 250 mL 3-necked, round bottomed flask fitted with a mechanical stirrer, a condenser, and an addition funnel
|
Type
|
ADDITION
|
Details
|
Added 6.0 g
|
Type
|
TEMPERATURE
|
Details
|
Celite® and heated
|
Type
|
STIRRING
|
Details
|
with stirring to 80° C
|
Type
|
STIRRING
|
Details
|
to hot stirring
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
Turned off heat
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The next day, filtered the reaction mixture through a Celite® pad
|
Type
|
CUSTOM
|
Details
|
Partitioned off water layer
|
Type
|
FILTRATION
|
Details
|
from filtered
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
WASH
|
Details
|
Washed ethyl acetate layer with water once, then washed with a 50:50 mixture of brine and water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dripped organic layer through sodium sulfate to dry
|
Type
|
CUSTOM
|
Details
|
removed solvents under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 2.67 g
|
Type
|
CUSTOM
|
Details
|
Purified crude material via Biotage FLASH 40 L® cartridge (175 g. of silica gel)
|
Type
|
CUSTOM
|
Details
|
Obtained 1.77 g
|
Type
|
CUSTOM
|
Details
|
as is in the next reaction
|
Name
|
|
Type
|
|
Smiles
|
O=C1CC=2C=CC(=CC2CC1)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |